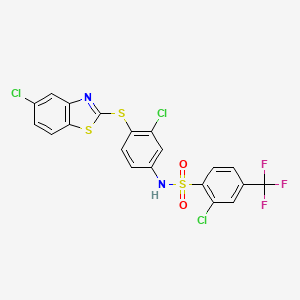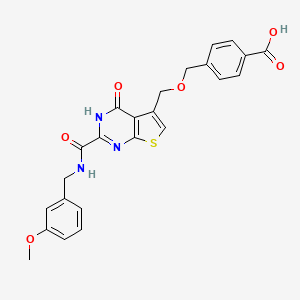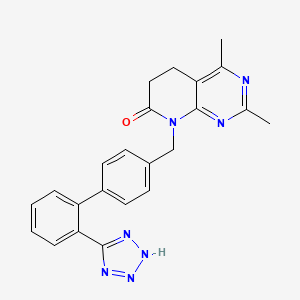
タソサルタン
概要
説明
タソサルタンは、長時間作用型のアンジオテンシンII受容体拮抗薬です。主に本態性高血圧の治療に使用されます。 この化合物は、血圧調節において重要な役割を果たすアンジオテンシンIIタイプ1受容体をブロックすることにより作用します .
製法
合成経路と反応条件
タソサルタンの合成は、いくつかの重要なステップを伴います。 主要な方法の1つは、8-(4'-ベンジルブロミド)-2,4-ジメチル-5,6-ジヒドロピリド[2,3-d]ピリミジン-7-オンの調製であり、これは重要な中間体として役立ちます . 反応条件は、通常、目的の生成物の形成を促進するために、有機溶媒と触媒を使用することを伴います。
工業生産方法
タソサルタンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、最終生成物の高収率と高純度を確保するために、反応条件を最適化することを伴います。これには、結晶化やクロマトグラフィーなどの高度な精製技術を使用して、タソサルタンを不純物から分離することがよく含まれます。
科学的研究の応用
化学: 受容体-リガンド相互作用の研究におけるモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路への影響について研究されています。
医学: 主に高血圧症と心不全の治療に使用されます.
産業: 新しい医薬品や治療薬の開発における潜在的な応用があります。
作用機序
タソサルタンは、アンジオテンシンIIタイプ1受容体を選択的に遮断することにより作用を発揮します。この受容体は、血圧と体液バランスを調節するレニン-アンジオテンシン-アルドステロン系に関与しています。 この受容体を遮断することにより、タソサルタンは血管拡張を引き起こし、バソプレッシン分泌を減らし、アルドステロンの産生と分泌を減少させます .
生化学分析
Biochemical Properties
Tasosartan is a selective, potent, orally active, and long-acting nonpeptide Angiotensin II type 1 (AT1) receptor antagonist . It interacts with the AT1 receptors in vascular smooth muscle and the adrenal gland . By blocking the angiotensin II (AT1) receptor, Tasosartan ultimately causes vasodilation, reduced secretion of vasopressin (ADH), reduced production and secretion of aldosterone, amongst other actions leading to the combined effect of a reduction of blood pressure .
Cellular Effects
Tasosartan exerts its effects on various types of cells, primarily those in the vascular smooth muscle and the adrenal gland . By blocking the angiotensin II (AT1) receptor, it influences cell function by causing vasodilation and reducing the secretion of vasopressin (ADH) and aldosterone .
Molecular Mechanism
Tasosartan blocks the renin-angiotensin-aldosterone system (RAAS) at the level of the AT1 receptor that mediates most, if not all, of the important actions of Ang II . As angiotensin II is a vasoconstrictor, which also stimulates the synthesis and release of aldosterone, blockage of its effects results in decreases in systemic vascular resistance .
Temporal Effects in Laboratory Settings
It is known that Tasosartan has a long duration of action, which has been attributed to its active metabolite, enoltasosartan .
Dosage Effects in Animal Models
It is known that Tasosartan is a potent and long-acting nonpeptide Angiotensin II type 1 (AT1) receptor antagonist .
Metabolic Pathways
Tasosartan is involved in the renin-angiotensin-aldosterone system (RAAS), a crucial hormonal system in the regulation of blood pressure, fluid, and electrolyte balance . It blocks the system at the level of the AT1 receptor, which mediates most, if not all, of the important actions of Ang II .
Transport and Distribution
It is known that Tasosartan binds reversibly to the AT1 receptors in vascular smooth muscle and the adrenal gland .
Subcellular Localization
It is known that Tasosartan binds reversibly to the AT1 receptors in vascular smooth muscle and the adrenal gland , suggesting that it may be localized to these areas within the cell.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tasosartan involves several key steps. One of the primary methods includes the preparation of 8-(4’-benzyl bromide)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidine-7-one, which serves as a crucial intermediate . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of tasosartan follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as crystallization and chromatography to isolate tasosartan from impurities.
化学反応の分析
反応の種類
タソサルタンは、以下を含むさまざまな化学反応を起こします。
酸化: タソサルタンは、特定の条件下で酸化され、対応する酸化誘導体を形成することができます。
還元: この化合物は、還元反応を起こすこともでき、還元生成物を形成します。
置換: タソサルタンは、置換反応に関与することができます。この場合、1つの官能基が別の官能基に置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がしばしば使用されます。
置換: さまざまな求核剤と求電子剤を、目的の生成物に応じて置換反応に使用することができます。
生成される主な生成物
類似化合物との比較
類似化合物
ロサルタン: 同様の作用機序を持つ別のアンジオテンシンII受容体拮抗薬です。
バルサルタン: 高い効力と長時間作用で知られています。
イルベサルタン: 高血圧症と糖尿病性腎症の治療に使用されます。
タソサルタンの独自性
タソサルタンは、活性代謝物であるエノルターサルタンによる長時間作用が特徴です . これにより、長期間にわたって血圧コントロールを維持するのに特に効果的です。
特性
IUPAC Name |
2,4-dimethyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5,6-dihydropyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O/c1-14-18-11-12-21(31)30(23(18)25-15(2)24-14)13-16-7-9-17(10-8-16)19-5-3-4-6-20(19)22-26-28-29-27-22/h3-10H,11-13H2,1-2H3,(H,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXGNEYLLLSOAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163148 | |
| Record name | Tasosartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tasosartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015439 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.25e-02 g/L | |
| Record name | Tasosartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015439 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Tasosartan is a selective, potent, orally active and long-acting nonpeptide Angiotensin II type 1 (AT1) receptor antagonist. Tasosartan blocks the renin-angiotensin-aldosterone system (RAAS) at the level of the AT1 receptor that mediates most, if not all, of the important actions of Ang II. Tasosartan binds reversibly to the AT1 receptors in vascular smooth muscle and the adrenal gland. As angiotensin II is a vasoconstrictor, which also stimulates the synthesis and release of aldosterone, blockage of its effects results in decreases in systemic vascular resistance. AT1 receptor antagonists avoid the nonspecificity of the Ang I converting enzyme (ACE) inhibitors. | |
| Record name | Tasosartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01349 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
145733-36-4 | |
| Record name | Tasosartan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145733-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tasosartan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145733364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tasosartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01349 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tasosartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TASOSARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48G92V856H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tasosartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015439 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


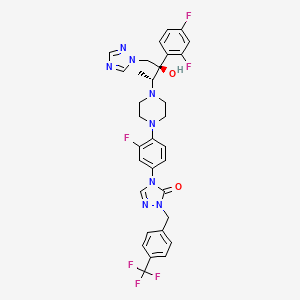

![4-bromo-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide](/img/structure/B1682852.png)


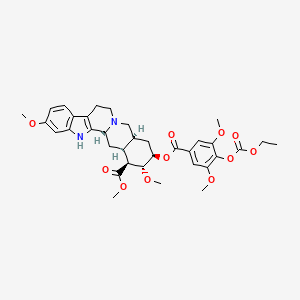
![N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B1682862.png)

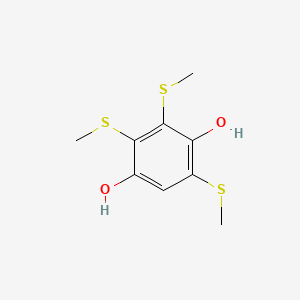
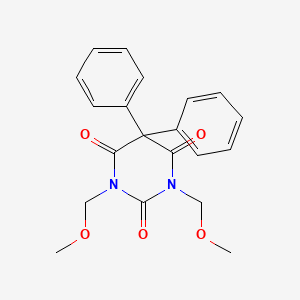
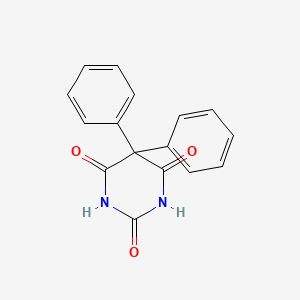
![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)
